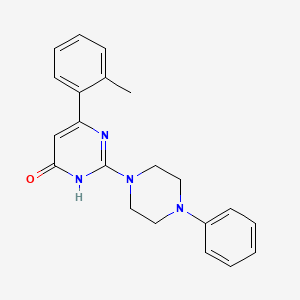![molecular formula C21H21NO3 B6034224 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as EPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPC is a member of the family of cyclohexanedione derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is thought to involve the formation of a chelate complex with metal ions. The formation of this complex may lead to changes in the electronic and structural properties of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, resulting in its fluorescence emission.
Biochemical and Physiological Effects:
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in vitro. However, its effects on living organisms have not been extensively studied. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high selectivity for copper(II) ions, which makes it a useful tool for metal ion detection in biological systems. However, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has a relatively low quantum yield and may require high concentrations for optimal fluorescence emission. Additionally, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may undergo photobleaching under prolonged exposure to light, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of more efficient and selective metal ion probes based on the structure of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. Additionally, the potential antioxidant and neuroprotective effects of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may warrant further investigation in vivo. Finally, the synthesis of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives with improved properties may lead to the development of new tools for biological research.
Synthesis Methods
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized through a multi-step reaction starting from 2-ethoxybenzaldehyde and cyclohexane-1,3-dione. The synthesis involves the condensation of the two starting materials followed by subsequent reduction and cyclization steps. The final product is obtained as a yellow crystalline solid with a melting point of 170-172°C.
Scientific Research Applications
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its use as a fluorescent probe for the detection of metal ions. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to selectively bind to copper(II) ions and emit fluorescence, making it a useful tool for metal ion detection in biological systems.
properties
IUPAC Name |
2-[(2-ethoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21-11-7-6-10-18(21)22-14-17-19(23)12-16(13-20(17)24)15-8-4-3-5-9-15/h3-11,14,16,23H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHINFNLUIIBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)
![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B6034161.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)

![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)